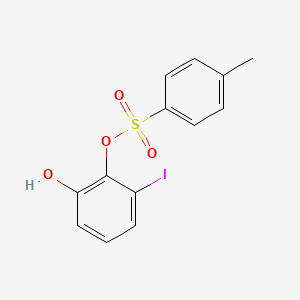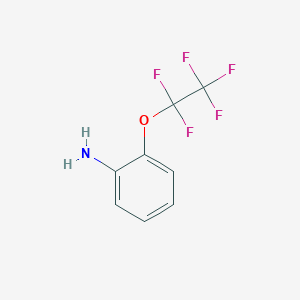
Benzaldehyde, 2-chloro-4-(methylthio)-
描述
Benzaldehyde, 2-chloro-4-(methylthio)- is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-4-(methylthio)- can be achieved through several methods. One common approach involves the chlorination of 4-(methylsulfanyl)benzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-chloro-4-(methylthio)- may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Benzaldehyde, 2-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
Benzaldehyde, 2-chloro-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of Benzaldehyde, 2-chloro-4-(methylthio)- depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through an addition-elimination mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Chloro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
Benzaldehyde, 2-chloro-4-(methylthio)- is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
属性
CAS 编号 |
146982-93-6 |
|---|---|
分子式 |
C8H7ClOS |
分子量 |
186.66 g/mol |
IUPAC 名称 |
2-chloro-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChI 键 |
CBUHPENNUNRKPJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)C=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
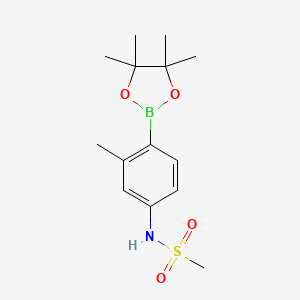
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8783300.png)
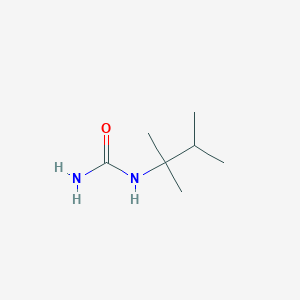

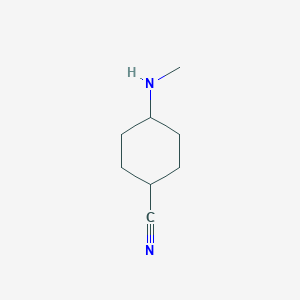
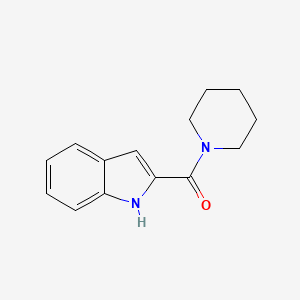
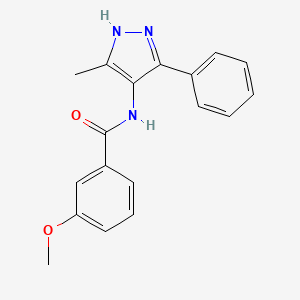
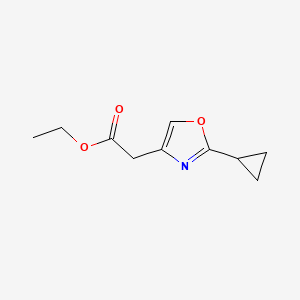
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)
